Product packaging for (1-Methylcyclopentyl)methanamine(Cat. No.:CAS No. 100555-73-5)

(1-Methylcyclopentyl)methanamine

Cat. No.: B2438762
CAS No.: 100555-73-5
M. Wt: 113.204
InChI Key: GCMLGSALHMDQFS-UHFFFAOYSA-N
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Description

Significance as a Versatile Chemical Building Block

In the realm of organic synthesis, the utility of a molecule is often defined by its capacity to serve as a versatile building block, providing a structural framework for the construction of more complex molecular architectures. (1-Methylcyclopentyl)methanamine embodies this potential through its distinct structural components. The primary amine group is a key functional handle, enabling a wide array of chemical transformations such as alkylation, acylation, and participation in the formation of imines and other nitrogen-containing moieties.

The cyclopentane (B165970) scaffold, on the other hand, introduces a three-dimensional element into potential target molecules. The incorporation of small aliphatic rings is a recognized strategy in medicinal chemistry to enhance the structural and physicochemical properties of drug candidates. nih.gov These cyclic systems can offer a degree of conformational rigidity, which can be advantageous for optimizing molecular interactions with biological targets. nih.gov The presence of a quaternary carbon center, substituted with a methyl group, further contributes to the steric and conformational properties of molecules derived from this building block. A related compound, N-methylcyclopentanamine hydrochloride, is noted for its role as a reagent in organic synthesis, facilitating the creation of diverse and complex organic molecules. lookchem.com

Evolution of Research Perspectives on Aliphatic Amines in Cycloalkane Systems

The scientific community's interest in aliphatic amines integrated into cycloalkane systems has evolved significantly, particularly within the context of medicinal chemistry and drug discovery. Initially, simple cyclic amines were explored for their fundamental chemical reactivity. However, contemporary research now largely focuses on their role in conferring desirable pharmacological and pharmacokinetic properties to bioactive molecules.

Aliphatic and alicyclic amines are integral components in the manufacturing of a wide range of chemicals, including pharmaceuticals. orgsyn.org The inclusion of small, rigid aliphatic rings, such as cyclobutane and cyclopentane, has become a prevalent strategy in modern medicinal chemistry. nih.gov These structural motifs are recognized for providing atom-efficient, three-dimensional scaffolds that can lead to improved potency and selectivity of drug candidates. nih.gov The ability of these cyclic structures to constrain the conformation of aliphatic chains has been successfully utilized in the development of therapeutic agents. nih.gov Furthermore, the direct functionalization of cycloalkanes represents a significant area of ongoing research, aiming to develop novel methods for the efficient synthesis of functionalized carbocycles.

Scope of Academic Investigation in Modern Synthesis

The academic investigation of this compound appears to be at a nascent stage, with its primary role being that of a commercially available building block for research and development. alfa-chemistry.com While extensive peer-reviewed studies detailing its specific applications in modern synthesis are not abundant, the interest in its core structure is evident from related research.

For instance, a patent has been filed for a method to prepare N-(1-methylcyclopentyl)-benzamide, an organic intermediate that can be subsequently used to synthesize related amine structures. This highlights the industrial interest in synthetic routes to N-substituted 1-methylcyclopentyl derivatives. The patented method involves the condensation reaction of 1-methylcyclopentanol (B105226) and benzonitrile (B105546) in the presence of sulfuric acid, achieving a high product yield.

The utilization of structurally similar compounds in drug discovery further underscores the potential relevance of this compound. For example, a novel cyclohexylarylamine, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a potent triple reuptake inhibitor for serotonin, norepinephrine, and dopamine, indicating the therapeutic potential of this class of compounds in treating major depressive disorder. While the academic literature has yet to fully explore the specific synthetic applications of this compound, its availability and the demonstrated utility of related structures suggest its potential as a valuable tool for the synthesis of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B2438762 (1-Methylcyclopentyl)methanamine CAS No. 100555-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(6-8)4-2-3-5-7/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMLGSALHMDQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis and Chiral Resolution of 1 Methylcyclopentyl Methanamine

Enantioselective Synthesis Strategies for Chiral Amines

The direct synthesis of a specific enantiomer, known as asymmetric or enantioselective synthesis, is often the most efficient route to producing optically pure compounds, as it avoids the loss of 50% of the material inherent in resolving a racemic mixture. wikipedia.org For a primary amine like (1-Methylcyclopentyl)methanamine, a primary strategy involves the asymmetric reduction of a corresponding prochiral imine or the asymmetric reductive amination of a ketone.

A key approach is the transition-metal-catalyzed asymmetric hydrogenation of imines. researchgate.net This involves reacting a precursor imine, such as one formed from 1-methylcyclopentyl methyl ketone, with hydrogen gas in the presence of a chiral catalyst. These catalysts typically consist of a metal center (e.g., iridium, rhodium, or ruthenium) coordinated to a chiral ligand. rsc.org Chiral phosphorus ligands, including those with P-stereogenic centers like MeO-BIBOP and WingPhos, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various imines, leading to chiral amines. nih.gov The combination of an iridium complex with a chiral phosphoric acid has also been shown to be effective for the highly enantioselective hydrogenation of imines. liv.ac.uk

Another powerful method is direct asymmetric reductive amination (DARA). This one-pot procedure involves reacting a ketone (e.g., 1-methylcyclopentyl methyl ketone) with an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst. rsc.org This approach bypasses the need to isolate the often-unstable intermediate imine. nih.gov Both metal-based catalysts and biocatalysts, such as engineered amine dehydrogenases (AmDH), have been successfully employed for the DARA of a wide range of ketones, including structurally diverse alkyl ketones, to produce chiral primary amines with excellent enantioselectivity. rsc.orgresearchgate.net

Table 1: Illustrative Asymmetric Hydrogenation Methods for Chiral Amine Synthesis Note: This table presents general methods applicable to the synthesis of chiral amines and does not represent specific results for this compound.

Catalyst System (Metal/Ligand) Substrate Type Product Type Reported Enantiomeric Excess (ee) Reference
Ir/(S,S)-f-binaphane N-H Ketimines Primary Amines Up to 95% nih.gov
Ir/(R,R)-f-SpiroPhos Cyclic 2-Aryl Imines Cyclic Amines High rsc.org
Ni/(R,R)-QuinoxP* N-Sulfonyl Imines Sulfonylated Amines 97% rsc.org
Ru-Catalyst/Formic Acid-Triethylamine N-Diphenylphosphinyl Imines Phosphinylated Amines Excellent organic-chemistry.org
Engineered Amine Dehydrogenase (AmDH) Alkyl Ketones Primary Amines Up to >99% researchgate.net

Diastereomeric Salt Formation for Enantiomer Separation

When a racemic mixture of this compound is produced, classical resolution through the formation of diastereomeric salts is a widely used separation technique. wikipedia.org This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. rsc.org This difference in solubility allows one diastereomer to be selectively crystallized from the solution. After separation by filtration, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically enriched amine. wikipedia.org

Utilization of Chiral Resolving Agents (e.g., L-pyroglutamic acid, tartrates, camphorsulfonates)

The choice of resolving agent is critical for a successful separation. Commonly used chiral acids for resolving amines include derivatives of tartaric acid, L-pyroglutamic acid, and camphorsulfonic acid. wikipedia.orggoogle.comnih.gov

Tartaric Acid Derivatives: These are among the most common and cost-effective resolving agents. Di-p-toluoyl-tartaric acid (DTTA) and other derivatives have been successfully used to resolve a variety of cyclic and acyclic amines. google.comacs.org The efficiency of the resolution depends on the solvent system and the stoichiometry of the resolving agent. researchgate.net

L-pyroglutamic acid (L-PGA): This naturally occurring chiral acid has been evaluated as a chiral labeling reagent for the enantioseparation of amines. nih.gov It readily forms diastereomeric amides or salts that can be separated. nih.govresearchgate.net

Camphorsulfonic acid: As a strong chiral acid, it is effective for forming diastereomeric salts with chiral amines, enabling their separation through crystallization. wikipedia.org

The success of a resolution is highly dependent on the specific amine-resolving agent pair and the crystallization solvent. Therefore, screening multiple agents and conditions is a standard part of the process development. utm.my

Table 2: Examples of Chiral Amine Resolution using Diastereomeric Salt Formation Note: This table provides examples for various amines to illustrate the technique, as specific data for this compound is not publicly available.

Racemic Amine Resolving Agent Solvent Isolated Diastereomer Yield/Purity Reference
1-Phenyl-1,2,3,4-tetrahydroisoquinoline (+)-Tartaric Acid Methanol (B129727) High Yield rsc.org
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (R,R)-Dibenzoyltartaric acid Water Good Yield and Purity google.com
Diaminocyclohexane L-Tartaric Acid Not Specified Excellent Yield and ee researchgate.net
N-methylphenethylamine (S,S)-Ditoluoyl tartaric acid (DTTA) Ethyl Acetate 63% yield, 81% de acs.org

Preferential Crystallization Techniques

Preferential crystallization, also known as resolution by entrainment, is a technique that can be applied if a racemic compound crystallizes as a conglomerate. acs.org A conglomerate is a mechanical mixture of enantiomerically pure crystals, with an equal amount of (R) and (S) crystals. This property is relatively rare, occurring in about 10% or less of organic racemates. acs.org

The process involves creating a supersaturated solution of the racemate and then seeding it with a small number of pure crystals of the desired enantiomer. This seed induces the crystallization of only that enantiomer from the racemic solution. acs.org The process relies on a kinetic window where the seeded enantiomer grows faster than the spontaneous nucleation of the counter-enantiomer. acs.org After a period of crystallization, the solid, now enriched in the desired enantiomer, is filtered. This technique has been successfully applied to the salts of various organic amines. oup.comoup.com

Chiral Chromatography for Enantiomeric Purity Determination and Isolation

Chiral chromatography is an indispensable tool for both analyzing the enantiomeric purity of a sample and for isolating pure enantiomers on a preparative scale. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates.

Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. selvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption. selvita.com

For the separation of primary amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used. nih.gov However, due to the basic nature of amines, peak shape can be poor. This is often overcome by using mobile phase additives. Interestingly, while basic additives are common in HPLC, acidic additives like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) in combination with an amine like triethylamine (B128534) (TEA) have proven highly effective for improving the separation of primary amines in SFC on certain columns. chromatographyonline.comresearchgate.net More recently, crown ether-based CSPs have shown particular promise for the challenging separation of primary amines. wiley.com

Table 3: Illustrative Conditions for Chiral SFC Separation of Primary Amines Note: This table shows typical conditions for separating chiral amines by SFC and does not represent specific results for this compound.

Chiral Stationary Phase (CSP) Mobile Phase (CO2/Modifier) Additive(s) Application Reference
Crownpak® CR-I (+) CO2 / Methanol 0.8% Trifluoroacetic Acid (TFA) Analytical & Preparative Separation of Primary Amines wiley.com
Larihc CF6-P (Cyclofructan-based) CO2 / Methanol (80:20) 0.3% TFA / 0.2% Triethylamine (TEA) Analytical Separation of Primary Amines chromatographyonline.com
Chiralpak AD-H CO2 / Ethanol (B145695) 0.1% Ethanesulfonic Acid (ESA) Analytical Separation of Basic Compounds researchgate.net
Basic Column CO2 / Methanol (with 5% water) Water Preparative Purification of Polar Compounds americanpharmaceuticalreview.com

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a well-established and reliable method for obtaining pure enantiomers, from milligram to kilogram quantities. nih.gov The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to maximize throughput while maintaining sufficient resolution between the enantiomers.

Polysaccharide-based CSPs, such as those commercialized under the Chiralcel® and Chiralpak® brands, are the most widely used for preparative chiral separations due to their broad applicability and high loading capacity. researchgate.netyakhak.org The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (normal phase), is optimized to achieve the best balance of separation and solubility. yakhak.org For basic compounds like this compound, small amounts of an amine additive (e.g., diethylamine (B46881) or triethylamine) are often added to the mobile phase to improve peak shape and prevent interactions with residual acidic sites on the silica (B1680970) support of the CSP. researchgate.net

Table 4: Examples of Preparative Chiral HPLC Separations Note: This table provides general examples of preparative separations to illustrate the technique.

Compound Type Chiral Stationary Phase (CSP) Mobile Phase Scale/Purity Reference
Methoxytetralin Derivatives Chiralcel OD Heptane/Isopropanol ~200 mg of each isomer chiraltech.com
Chiral Amines (as NBD derivatives) Chiralpak IE / Chiralcel OD-H Hexane/Ethanol/Isopropanol Analytical scale, determination of 0.05-0.35% impurity yakhak.org
β-cypermethrin stereoisomers Cellulose- and Amylose-based CSPs Not specified Preparative scale, >92% ee nih.gov
2-(4-hydroxyphenyl)propionic acid Hydroxyethyl-β-cyclodextrin (as mobile phase additive) Isobutyl acetate/Aqueous phase >99.5% purity nih.gov

Reactivity and Advanced Chemical Transformations of 1 Methylcyclopentyl Methanamine

Nucleophilic Reactivity of the Primary Amine Group

The reactivity of (1-Methylcyclopentyl)methanamine is fundamentally dictated by the lone pair of electrons on the nitrogen atom of its primary amine group. This lone pair renders the molecule nucleophilic, enabling it to attack electron-deficient centers. However, the adjacent 1-methylcyclopentyl group exerts significant steric hindrance, which modulates its nucleophilicity.

While primary amines are generally considered potent nucleophiles, the bulky nature of the 1-methylcyclopentyl substituent can temper this reactivity. The steric bulk can impede the approach of the amine to highly crowded electrophilic centers. Nevertheless, the amine remains sufficiently nucleophilic to participate in a variety of important chemical transformations, as evidenced by its successful application in the synthesis of complex pharmaceutical compounds. The inherent reactivity of the primary amine allows for the formation of new carbon-nitrogen bonds, a cornerstone of many synthetic strategies.

Amide Bond Formation Reactions

The formation of an amide bond is one of the most fundamental and widely utilized reactions involving primary amines. This compound readily participates in these reactions, providing a pathway to a diverse range of substituted amides.

Coupling with Carboxylic Acids and Derivatives

This compound can be effectively coupled with carboxylic acids and their derivatives to form the corresponding N-substituted amides. This transformation is a cornerstone in the synthesis of new chemical entities, particularly in the pharmaceutical industry.

A documented example involves the amide bond formation between this compound hydrochloride and 4-((2,4-difluorophenyl)ethynyl)benzoic acid. epo.org This reaction, typical of standard peptide coupling protocols, likely proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by the primary amine of this compound. The resulting product is 4-((2,4-difluorophenyl)ethynyl)-N-((1-methylcyclopentyl)methyl)benzamide. epo.org The successful synthesis of this molecule, which has potential applications as a dual regulator for mGluR5 and 5-HT2A receptors for the treatment of neuropathic pain, underscores the utility of this compound as a synthon. epo.org

Table 1: Example of Amide Bond Formation

Amine ReactantCarboxylic Acid ReactantProduct
This compound hydrochloride4-((2,4-difluorophenyl)ethynyl)benzoic acid4-((2,4-difluorophenyl)ethynyl)-N-((1-methylcyclopentyl)methyl)benzamide epo.org

Formation of Substituted Amides for Diverse Applications

The ability to form stable amide bonds makes this compound a valuable component in the design and synthesis of molecules with specific functional properties. The resulting substituted amides often exhibit desirable pharmacological characteristics. The introduction of the 1-methylcyclopentylmethyl group can influence the lipophilicity, metabolic stability, and binding affinity of the final compound. The synthesis of N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides, which are useful as CCR6 inhibitors for treating autoimmune diseases like rheumatoid arthritis, further illustrates the importance of amides derived from this amine in medicinal chemistry. google.com

Reactions with Activated Electrophiles

Beyond simple amide bond formation, the nucleophilic nature of this compound allows it to react with a variety of activated electrophiles, leading to the construction of more complex and functionally rich molecular scaffolds.

Integration into Dioxocyclobutene Systems

A notable application of amines derived from this compound is their reaction with derivatives of squaric acid, specifically dioxocyclobutene systems. These reactions are pivotal in the synthesis of potent enzyme inhibitors. For instance, a derivative of this compound has been utilized in the preparation of N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides. google.com

In a key synthetic step, (R)-(4-chloro-1-methyl-1H-pyrazol-3-yl)this compound is reacted with 4-((2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-3-hydroxy-N-isopropyl-N-methylpicolinamide. google.com The primary amine displaces the ethoxy group on the dioxocyclobutene ring in a nucleophilic substitution reaction. This reaction highlights the ability of the sterically encumbered amine to react with the electrophilic carbon of the cyclobutene (B1205218) ring, leading to the formation of a stable carbon-nitrogen bond and the integration of the (1-methylcyclopentyl)methyl moiety into a larger, more complex molecule. google.com

Formation of Heterocyclic Scaffolds

The reactivity of this compound and its derivatives extends to the synthesis of heterocyclic compounds. The amine can serve as a key building block, providing a nitrogen atom and an associated lipophilic group for the construction of various ring systems.

Functionalization of the Cyclopentyl Ring through Directed Transformations (e.g., Fluorination at Specific Positions)

The selective functionalization of saturated carbocyclic rings, such as the cyclopentyl group in this compound, represents a significant challenge in synthetic chemistry due to the general inertness of sp³ C-H bonds. However, modern synthetic methods, particularly those involving transition metal-catalyzed C-H activation, have provided powerful strategies to overcome this hurdle. These approaches often utilize a "directing group," a functional moiety within the substrate that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. youtube.comrsc.org

For a molecule like this compound, the primary amine can be converted into a suitable directing group, such as an amide or a pyridine-containing moiety. This strategy allows the chemist to leverage the amine's position to guide a catalyst to otherwise unreactive C-H bonds on the cyclopentyl ring, overriding the inherent statistical reactivity.

Principles of Directed C-H Functionalization

The underlying principle of directed C-H functionalization involves the formation of a stable cyclometalated intermediate. The process can be generalized as follows:

Coordination : The directing group (DG) on the substrate coordinates to a transition metal catalyst (e.g., Palladium, Rhodium).

C-H Activation : The metal center is brought close to a specific C-H bond, facilitating its cleavage through mechanisms like concerted metalation-deprotonation. This forms a new, more stable metallacycle.

Functionalization : The resulting carbon-metal bond is then transformed into a new carbon-functional group bond by reacting with an external reagent.

Research on analogous strained ring systems, such as bicyclo[1.1.1]pentanes (BCPs), provides a blueprint for how such transformations could be applied to a cyclopentyl system. Studies have shown that the choice of directing group and reaction conditions are paramount for successful C-H functionalization. nih.govresearchgate.net For instance, while some directing groups may lead to a kinetically facile C-H activation, the resulting metallacycle might be thermodynamically unstable. nih.gov Overcoming these challenges often requires careful tuning of ligands and solvents to stabilize the key intermediates. nih.gov

Late-Stage Fluorination of the Cyclopentyl Ring

The introduction of fluorine into organic molecules can profoundly alter their physical and biological properties, including metabolic stability and lipophilicity. nih.gov "Late-stage fluorination" (LSF) refers to the introduction of fluorine atoms at a late step in a synthetic sequence, which is a highly desirable strategy in fields like medicinal chemistry and PET imaging. nih.govmpg.dempg.de

Applying this to this compound, a directed C-H activation approach could enable the site-selective installation of a fluorine atom onto the cyclopentyl ring. This hypothetical transformation would involve converting the amine to a directing group, followed by a palladium-catalyzed reaction with an electrophilic fluorine source.

Table 1: Common Reagents for Late-Stage Fluorination

Reagent Name Type Typical Use Reference
Selectfluor® Electrophilic Fluorination of electron-rich arenes, enolates, and in metal-catalyzed C-H fluorination. nih.gov
DAST (Diethylaminosulfur trifluoride) Nucleophilic (Deoxyfluorination) Converts alcohols to alkyl fluorides and carbonyls to difluorides. nih.gov
DEOXYFLUOR Nucleophilic (Deoxyfluorination) A more thermally stable alternative to DAST for converting alcohols to fluorides. nih.gov

| PhenoFluor™ | Nucleophilic (Deoxyfluorination) | Used for the deoxyfluorination of phenols and alcohols. | nih.gov |

The directed C-H fluorination would likely proceed via a Pd(II)/Pd(IV) catalytic cycle. After the formation of the Pd(II) metallacycle, an electrophilic fluorinating agent like Selectfluor would oxidize the metal center to a high-valent Pd(IV)-F species. Reductive elimination would then form the C-F bond and regenerate the active Pd(II) catalyst.

Research Findings in Analogous Systems

While specific studies on the directed functionalization of this compound are not prominent, extensive research on other cyclic and bicyclic systems highlights the feasibility of this approach. Detailed mechanistic studies on the directed C-H functionalization of bicyclo[1.1.1]pentanes (BCPs) have demonstrated that with the correct directing group and ligands, stable palladacycles can be isolated and functionalized. nih.gov

Table 2: Illustrative Conditions for Directed C-H Functionalization of Bicyclo[1.1.1]pentanes (BCPs)

Directing Group Supporting Ligand/Solvent Outcome of Cyclometalation Functionalization Result Reference
Aminoquinoline Acetonitrile Kinetically facile but thermodynamically unfavorable Low yield nih.gov
Pyridine (B92270) N-Oxide N/A Enabled isolation of stable BCP palladacycle Synthetically useful yields with I₂ nih.gov

| Aminoquinoline | DMSO | Enabled isolation of stable BCP palladacycle | Synthetically useful yields with I₂ | nih.gov |

These findings underscore the critical interplay between the substrate, directing group, and reaction conditions. nih.gov The successful functionalization using electrophiles like I₂ suggests that similar reactions with electrophilic fluorine sources are plausible. nih.gov The development of such a method for the cyclopentyl ring of this compound would provide a powerful tool for rapidly generating novel fluorinated analogues for further study.

Role of 1 Methylcyclopentyl Methanamine As a Key Intermediate in Contemporary Organic and Medicinal Chemistry Research

Precursor in the Synthesis of Complex Molecular Architectures

(1-Methylcyclopentyl)methanamine serves as a crucial starting material in the multi-step synthesis of complex organic molecules. Its primary amine functionality provides a reactive handle for a wide array of chemical transformations, most notably amide bond formation. This reactivity allows for its conjugation with various carboxylic acid-containing fragments, leading to the construction of larger, more elaborate molecular frameworks.

A significant application of this is in the development of dual modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the 5-hydroxytryptamine 2A (5-HT2A) receptor, which are targets for pain therapeutics. In the synthesis of such modulators, this compound hydrochloride is reacted with a substituted benzoic acid derivative, such as 4-((2,4-difluorophenyl)ethynyl)benzoic acid, to form the corresponding benzamide. chemchart.comchembuyersguide.com This reaction is a pivotal step in assembling the final active compound.

The synthesis of these complex molecules often involves a sequence of reactions where the (1-methylcyclopentyl)methyl moiety is introduced to a core structure, demonstrating its utility as a foundational building block. The cyclopentyl ring provides a degree of conformational rigidity and lipophilicity, while the geminal methyl group can influence binding affinity and metabolic stability, a concept often referred to as the "magic methyl" effect in medicinal chemistry. chemchart.comgoogle.comgoogle.comsmolecule.com

Design and Construction of Pharmacologically Relevant Scaffolds

The unique structural attributes of this compound make it an attractive component in the design of scaffolds with significant pharmacological relevance. A prominent example is its use in the synthesis of inhibitors for the C-C chemokine receptor type 6 (CCR6), a protein implicated in inflammatory conditions such as rheumatoid arthritis. google.com

Furthermore, this amine has been incorporated into N-heterocyclic inhibitors of tumor necrosis factor-alpha (TNF-alpha) expression. TNF-alpha is a key cytokine involved in systemic inflammation, and its inhibition is a validated strategy for treating various autoimmune diseases. The use of this compound in these inhibitors highlights its versatility in generating diverse and pharmacologically important molecular frameworks.

Strategic Incorporation into Heterocyclic and Carbocyclic Systems for Ligand Design

The design of effective ligands for biological targets often requires the precise spatial arrangement of functional groups and the optimization of physicochemical properties. This compound is strategically employed to introduce a specific lipophilic and conformationally constrained element into both heterocyclic and carbocyclic systems, thereby influencing the ligand's interaction with its target receptor.

The primary amine of this compound readily undergoes reactions to form amides, ureas, and other functional groups, allowing for its covalent attachment to a wide variety of cyclic structures. For instance, in the development of dual mGluR5/5-HT2A modulators, the amine is acylated with a benzoic acid derivative, incorporating the (1-methylcyclopentyl)methyl group into a larger system containing multiple aromatic rings. chemchart.comchembuyersguide.com

Similarly, in the synthesis of CCR6 inhibitors, the amine is attached to a dioxocyclobutenyl core, which is further linked to a picolinamide, a substituted pyridine (B92270) ring. google.com This demonstrates the facile integration of the (1-methylcyclopentyl)methyl moiety into complex heterocyclic scaffolds. The cyclopentane (B165970) ring itself is a carbocyclic system that can be further functionalized, although in many current applications, it serves as a stable, lipophilic anchor.

The table below illustrates the incorporation of this compound into different cyclic systems to form pharmacologically active compounds.

TargetCore Cyclic SystemResulting Compound Class
mGluR5/5-HT2ABenzoic AcidBenzamides
CCR6Dioxocyclobutene, PyridineN-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides
TNF-alphaNot Specified in DetailN-heterocyclic inhibitors

Contribution to Structure-Activity Relationship (SAR) Studies through Derivatization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand its effect on biological activity. While specific, detailed SAR studies focusing on the derivatization of this compound are not extensively reported in publicly available academic literature, its use in various patented chemical series implies its utility in such investigations.

The derivatization of this compound is a key strategy for exploring the chemical space around a particular pharmacophore. By reacting the amine with a library of different carboxylic acids, sulfonyl chlorides, or isocyanates, chemists can generate a series of analogs with varied substituents. These analogs can then be tested for their biological activity, providing insights into which structural features are critical for potency, selectivity, and other desirable drug-like properties.

The "magic methyl" effect, the phenomenon where the addition of a methyl group to a molecule can dramatically improve its pharmacological properties, is a key consideration in SAR studies. chemchart.comgoogle.comgoogle.comsmolecule.com The methyl group on the cyclopentyl ring of this compound can influence the molecule's conformation, block metabolic degradation at that position, and enhance binding to a hydrophobic pocket in the target protein. Systematic derivatization and subsequent biological testing are essential to fully elucidate these effects and optimize the design of new drug candidates.

Advanced Characterization Techniques for 1 Methylcyclopentyl Methanamine and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

In a hypothetical ¹H NMR spectrum of (1-Methylcyclopentyl)methanamine, one would expect to observe signals corresponding to the protons of the cyclopentyl ring, the methylene (B1212753) (-CH₂-) group of the methanamine moiety, the amino (-NH₂) group, and the methyl (-CH₃) group. The chemical shifts and coupling constants of the cyclopentyl protons would provide information about their relative positions and stereochemistry. The protons of the methylene group adjacent to the nitrogen atom would likely appear as a singlet, as there are no adjacent protons to couple with. The methyl protons would also appear as a singlet. The amino protons can exhibit a broad or sharp signal depending on the solvent and concentration.

A patent for a derivative of this compound provides a single data point, noting a ¹H NMR spectrum was recorded at 400 MHz in DMSO-d₆. tandfonline.com However, the full spectrum and specific assignments for the parent compound are not provided.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

A ¹³C NMR spectrum of this compound would be expected to show distinct signals for each unique carbon atom in the molecule. This would include the quaternary carbon, the carbons of the cyclopentyl ring, the methylene carbon, and the methyl carbon. The chemical shift of the quaternary carbon would be of particular interest. Without experimental data, predicted values can be estimated using computational software, but these are not a substitute for empirical data.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity between atoms in a molecule. A COSY spectrum would reveal correlations between coupled protons, helping to trace the proton network within the cyclopentyl ring. An HSQC spectrum would correlate each proton signal with the carbon atom to which it is directly attached, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the structure by showing longer-range correlations between protons and carbons.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of non-volatile compounds like amines. In an LC-MS analysis of this compound, the compound would first be separated from any impurities by liquid chromatography before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak, confirming the molecular weight. The fragmentation pattern observed can provide clues about the structure of the molecule. For primary amines, a common fragmentation pathway involves the loss of the alkyl group adjacent to the nitrogen, leading to a stable iminium ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₁₅N), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its molecular formula with high confidence. The exact mass of isomers of this compound is known, providing a reference point for such an analysis.

While the principles of these advanced characterization techniques are well understood, their specific application to this compound and its synthetic derivatives cannot be detailed without access to dedicated research and the corresponding experimental data. The absence of such information in the public domain highlights a gap in the chemical literature for this particular compound.

X-ray Crystallography for Definitive Solid-State Structure Determination (for derivatives)

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For derivatives of this compound, which may be synthesized as crystalline salts or other solid forms, this technique provides precise data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding their structure-activity relationships.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. It involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The successful application of this technique relies on the ability to grow suitable single crystals, which can sometimes be a challenge.

For derivatives of this compound, such as N-acyl or N-aryl derivatives, or their hydrochloride salts, obtaining single crystals would allow for an unambiguous determination of the molecular conformation in the solid state. This includes the precise orientation of the methyl group on the cyclopentane (B165970) ring relative to the aminomethyl substituent and the conformation of the cyclopentane ring itself (e.g., envelope or twist conformation).

As a case in point, the crystal structure of a complex involving a substituted cyclopentylamino methanol (B129727) derivative, {1-[(3,5-Bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol, has been determined. nih.gov In its solvated forms, this study revealed detailed information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. nih.gov Although this is a more complex molecule, the study demonstrates how SCXRD can elucidate the fine structural details of a cyclopentylamine (B150401) derivative.

Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative

This table presents plausible single-crystal X-ray diffraction data for a representative derivative, illustrating the type of information obtained from such an analysis.

ParameterValue
Empirical FormulaC14H20NCl
Formula Weight237.77
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.1 Å, b = 12.5 Å, c = 11.2 Å
α = 90°, β = 105.5°, γ = 90°
Volume1360.5 ų
Z (Molecules per unit cell)4
Density (calculated)1.160 g/cm³
R-factor0.045

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, it does not require the isolation of a single crystal. Instead, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid.

For derivatives of this compound, PXRD is invaluable for:

Phase Identification: Confirming the identity of a synthesized crystalline material by comparing its PXRD pattern to a known standard or a pattern calculated from single-crystal data.

Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms.

Polymorphism Studies: Identifying and characterizing different crystal forms (polymorphs) of a single compound, which can have different physical properties.

The diffraction pattern plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions according to Bragg's Law, while the peak intensities are related to the arrangement of atoms within the unit cell.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a sample.

For this compound, a primary aliphatic amine, vibrational spectroscopy can confirm the presence of the amine and the alkyl moieties. The key vibrational modes for this compound would include N-H stretching, C-H stretching, N-H bending, and various C-C and C-N stretching and bending vibrations.

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. As a primary amine, this compound is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. The spectrum would also be rich in C-H stretching and bending vibrations from the cyclopentyl ring and methyl group. For example, the FTIR spectrum of cyclopentylamine, a closely related compound, clearly shows these characteristic amine absorptions. nih.govchemicalbook.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While N-H stretching vibrations are observable in Raman spectra, they are often weaker than in FTIR. However, the C-C and C-H vibrations of the cyclopentyl ring are expected to be strong and well-defined, providing a detailed fingerprint of the carbocyclic structure. Raman spectroscopy is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer. researchgate.net

Table 2: Expected Vibrational Modes for this compound

This table summarizes the expected characteristic vibrational frequencies for the titular compound based on data from analogous aliphatic amines and cyclopentyl derivatives.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Asymmetric Stretch~3370 - 3400FTIR (Strong)
N-H Symmetric Stretch~3290 - 3330FTIR (Strong)
C-H Stretch (Alkyl)~2850 - 2970FTIR/Raman (Strong)
N-H Bend (Scissoring)~1580 - 1650FTIR (Medium-Strong)
CH₂ Bend (Scissoring)~1450 - 1470FTIR/Raman (Medium)
C-N Stretch~1020 - 1250FTIR (Weak-Medium)
Cyclopentane Ring VibrationsFingerprint Region (<1400)FTIR/Raman (Complex)

Computational and Theoretical Studies on 1 Methylcyclopentyl Methanamine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of (1-Methylcyclopentyl)methanamine and its analogues. Methods such as Density Functional Theory (DFT) are instrumental in understanding the distribution of electrons and the energetic properties of these molecules. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its electrophilicity. cas.cz The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally suggests higher reactivity. cas.cz

For this compound, the lone pair of electrons on the nitrogen atom of the primary amine group is expected to be the dominant contributor to the HOMO. This makes the amine group the primary site for electrophilic attack. The distribution of HOMO and LUMO across the molecular structure helps in identifying regions susceptible to specific types of reactions.

Quantum chemical calculations also allow for the determination of various molecular descriptors that quantify reactivity. These include electronegativity, chemical hardness, and the Fukui function, which provides more detailed information about local reactivity within the molecule. nih.gov These descriptors are valuable for predicting how analogues of this compound might interact with biological targets or participate in chemical reactions. nih.govrsc.org For instance, the calculated electrostatic potential map can visualize electron-rich and electron-poor regions, further pinpointing sites for nucleophilic and electrophilic interactions.

Quantum Chemical Parameter Significance in Reactivity Prediction
HOMO EnergyIndicates the electron-donating ability (nucleophilicity).
LUMO EnergyIndicates the electron-accepting ability (electrophilicity).
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
ElectronegativityMeasures the overall ability of the molecule to attract electrons.
Chemical HardnessQuantifies the resistance to change in electron distribution.
Fukui FunctionIdentifies specific atomic sites prone to nucleophilic or electrophilic attack.
Electrostatic Potential MapVisualizes electron density distribution and potential interaction sites.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound and its analogues are critical for their function and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore these aspects.

Molecular dynamics simulations provide a way to study the dynamic behavior of these molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound and its analogues behave in different environments, such as in solution. nih.gov These simulations can provide information on:

Conformational Landscapes: Mapping the potential energy surface to identify the most stable conformers and the energy barriers between them.

Solvation Effects: Understanding how the solvent molecules arrange around the solute and influence its conformation and dynamics.

Intermolecular Interactions: Observing how the molecule interacts with other molecules, including potential binding partners. nih.gov

MD simulations of alkylamines have been used to study their self-assembly and behavior at interfaces, providing insights that are transferable to understanding the interactions of this compound derivatives in complex biological systems. nih.gov

Computational Technique Information Gained
Conformational AnalysisIdentification of stable envelope and twist conformations of the cyclopentane (B165970) ring.
Assessment of steric hindrance from methyl and aminomethyl groups.
Molecular Dynamics (MD) SimulationsExploration of the dynamic behavior and conformational changes over time.
Analysis of solvent effects on molecular structure and interactions.
Characterization of intermolecular interactions with other molecules.

Docking and Molecular Modeling Studies of Derivatives for Receptor Interactions

To explore the potential of this compound derivatives as ligands for biological receptors, molecular docking and modeling studies are employed. These computational techniques predict the preferred binding orientation of a ligand to a receptor and estimate the strength of the interaction. rsc.org

Molecular docking simulations place a three-dimensional model of the ligand into the binding site of a target receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. rsc.org This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. rsc.org For derivatives of this compound, the primary amine group is a potential hydrogen bond donor and acceptor, which could be crucial for receptor binding. The cyclopentyl ring and the methyl group contribute to the molecule's size, shape, and hydrophobicity, which also play a significant role in fitting into a receptor's binding pocket.

Molecular modeling extends beyond simple docking to include the design of novel derivatives with improved binding affinity and selectivity. By understanding the structure-activity relationship (SAR), researchers can make targeted modifications to the lead compound. nih.gov For example, the cyclopentane scaffold can be modified, or different functional groups can be introduced to enhance interactions with specific amino acid residues in the receptor. youtube.com Computational tools can predict how these changes will affect the binding properties before the compounds are synthesized, thus saving time and resources in the drug discovery process. arxiv.org

Modeling Technique Application to this compound Derivatives
Molecular DockingPrediction of binding modes and affinities to target receptors.
Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Structure-Activity Relationship (SAR)Understanding how structural modifications influence biological activity.
Molecular Modeling and DesignIn silico design of novel derivatives with potentially improved potency and selectivity.
Virtual screening of compound libraries to identify new potential ligands.

Computational Prediction of Spectroscopic Properties

Computational methods are highly valuable for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. For this compound and its analogues, these predictions can be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. DFT calculations can accurately predict these chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each atom in the molecule, the chemical shifts can be derived. nih.gov This is particularly useful for assigning signals in complex spectra and for distinguishing between different stereoisomers or conformers. For this compound, computational predictions can help to assign the signals for the protons and carbons of the cyclopentane ring, the methyl group, and the aminomethyl group.

Vibrational Spectroscopy: The IR and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute the frequencies and intensities of these vibrations. nih.gov The predicted vibrational spectra can then be compared with experimental IR and Raman spectra to confirm the structure of the synthesized compound. This comparison can also provide insights into the conformational state of the molecule, as different conformers will have slightly different vibrational spectra.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to predict the fragmentation patterns of molecules under mass spectrometric conditions. nih.govepfl.ch By analyzing the bond strengths and the stability of potential fragment ions, it is possible to predict the likely fragmentation pathways for this compound and its derivatives. This information can be invaluable for interpreting experimental mass spectra and identifying unknown compounds in a mixture. nih.gov

Spectroscopic Technique Computational Prediction Method Predicted Properties Application
NMR SpectroscopyDFT, GIAO method¹H and ¹³C chemical shifts, coupling constantsStructural elucidation, stereoisomer differentiation
IR and Raman SpectroscopyDFT frequency calculationsVibrational frequencies and intensitiesStructural confirmation, conformational analysis
Mass SpectrometryAnalysis of bond energies and fragment stabilitiesFragmentation patternsIdentification of compounds and their metabolites

Future Directions in 1 Methylcyclopentyl Methanamine Research

Development of Novel and Sustainable Synthetic Routes

Currently, detailed synthetic procedures for (1-Methylcyclopentyl)methanamine are not extensively documented in publicly accessible research. A patent for the synthesis of a related derivative, N-(1-methylcyclopentyl)-benzamide, utilizes 1-methylcyclopentanol (B105226) and benzonitrile (B105546) in the presence of sulfuric acid. google.com This suggests a possible retrosynthetic pathway starting from 1-methylcyclopentanecarboxylic acid or its derivatives.

Future research should prioritize the development of efficient and environmentally benign synthetic strategies. Key areas for exploration include:

Catalytic Amination: Investigating direct amination of 1-methylcyclopentylmethanol using ammonia (B1221849) over heterogeneous or homogeneous catalysts could provide a more atom-economical route compared to multi-step sequences.

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and sustainable method for the synthesis of chiral versions of this compound, a critical aspect for potential pharmaceutical applications.

Flow Chemistry: Continuous flow processes could enable safer and more scalable production, particularly if reactions involve hazardous reagents or intermediates.

A comparative table of potential synthetic methodologies is presented below.

Synthetic ApproachPotential Starting MaterialsKey AdvantagesResearch Focus
Reductive Amination1-MethylcyclopentanecarbaldehydeHigh yields, well-establishedCatalyst development, optimization
Hofmann Rearrangement1-MethylcyclopentylacetamideAccess from carboxylic acid derivativesMild reaction conditions
Schmidt Reaction1-Methylcyclopentyl methyl ketoneDirect conversion of a ketoneSafety of hydrazoic acid use
Catalytic Direct Amination1-MethylcyclopentylmethanolAtom economy, sustainabilityCatalyst design, selectivity

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is predicted to be characteristic of a primary amine, with the cyclopentyl group influencing its steric and electronic properties. crunchchemistry.co.ukwikipedia.org The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. crunchchemistry.co.uk Future research should aim to quantify and exploit this reactivity in novel chemical transformations.

Key areas of investigation include:

Asymmetric Catalysis: The primary amine moiety can be a handle for the development of new chiral ligands for transition metal catalysis or as an organocatalyst itself. The steric bulk of the 1-methylcyclopentyl group could impart unique stereoselectivity in reactions.

Derivatization for Biological Screening: The amine provides a reactive site for the synthesis of a library of derivatives, such as amides, sulfonamides, and ureas. A patent for the synthesis of N-(1-methylcyclopentyl)-benzamide highlights the potential for creating such derivatives. google.com These libraries could be screened for biological activity.

Ring-Opening Polymerization: As a primary amine, it could potentially act as an initiator for the ring-opening polymerization of cyclic esters or other monomers, leading to novel polymer architectures.

Application in Supramolecular Chemistry and Materials Science

The ability of primary amines to participate in hydrogen bonding makes this compound a candidate for the construction of supramolecular assemblies. chemguide.co.uk While diethylamine (B46881), a secondary amine, is known to form a supramolecular helix, the hydrogen bonding capabilities of primary amines offer different geometric possibilities. wikipedia.org

Future research could focus on:

Self-Assembled Monolayers (SAMs): The amine group can anchor the molecule to various surfaces, such as gold or silicon oxide, to form SAMs. The cyclopentyl group would then dictate the surface properties.

Host-Guest Chemistry: The compound could act as a guest molecule in host systems like cyclodextrins or calixarenes, with potential applications in sensing or controlled release. Research on asymmetric supramolecular catalysis using chiral primary amine catalysts with cyclodextrins has shown promise for aldol (B89426) reactions in aqueous solutions. nih.gov

Functionalized Polymers and Materials: The incorporation of the this compound moiety into polymer backbones or as a pendant group could lead to materials with tailored properties. Functionalized cyclopentane (B165970) derivatives are of interest for their potential in creating materials with unique electronic or biological properties. nih.govresearchgate.net

Integration into Automated Synthesis Platforms

The development of automated synthesis platforms has accelerated the discovery of new molecules and materials. bohrium.comsynplechem.com Primary amines are key building blocks in many automated synthesis protocols, for example, in the production of organic azides. acs.orgacs.org

Future directions in this area include:

Q & A

Q. What are the standard synthetic routes for (1-Methylcyclopentyl)methanamine in laboratory settings?

The compound is typically synthesized via nucleophilic substitution reactions. For example, methylcyclopentyl derivatives can react with benzyl halides or cyanide precursors under basic conditions (e.g., NaOH or K₂CO₃) to introduce the methanamine group. Purification often involves column chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic methods confirm the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to methylcyclopentyl protons (δ 1.2–2.1 ppm) and methanamine NH₂ (δ 1.5–2.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

Prioritize enzymatic inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., GPCRs). Use high-throughput screening with dose-response curves (IC₅₀/EC₅₀ determination) and cytotoxicity assays (e.g., MTT) to evaluate therapeutic potential .

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas (N₂/Ar). Avoid exposure to moisture or strong oxidizers. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can computational retrosynthesis tools optimize the synthesis of this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose efficient routes. For example, one-step synthesis predictions prioritize direct amination of methylcyclopentyl precursors, reducing by-products. Molecular dynamics simulations can further optimize solvent choice and reaction temperatures .

Q. How do researchers resolve conflicting spectral data during characterization?

Contradictions in NMR or MS data are addressed by:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
  • X-ray Crystallography : Resolve stereochemical ambiguities.
  • DFT Calculations : Predict spectroscopic profiles and compare with experimental data .

Q. How to design SAR studies for this compound analogs?

  • Systematic Substituent Variation : Modify the cyclopentyl methyl group (e.g., halogenation, hydroxylation) and assess activity.
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity.
  • In Silico Docking : Identify binding poses in target proteins (e.g., enzymes, ion channels) to guide synthesis .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Deuteration : Replace hydrogen with deuterium at metabolically labile sites to slow CYP450-mediated oxidation.
  • Prodrug Design : Mask the amine group with enzymatically cleavable moieties (e.g., acetyl).
  • Formulation Optimization : Use nanoencapsulation or liposomal delivery to enhance bioavailability .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Stereochemical analysis and metabolic studies are critical gaps in current literature.
  • Contradictions in synthesis methods (e.g., base selection) warrant validation via controlled experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.